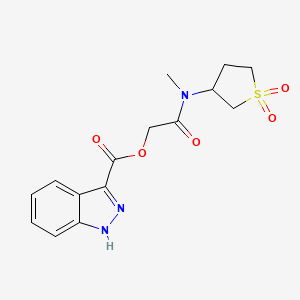
(5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C9H12BBrN2O2 and a molecular weight of 270.92 g/mol . This compound is primarily used in research settings and is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. The process often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an organoboron reagent reacts with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild conditions, high yields, and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid primarily undergoes:
Substitution Reactions: In Suzuki-Miyaura coupling, the boronic acid group reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.
Solvents: Typically, organic solvents like toluene or ethanol are used.
Major Products
The major products formed from reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Medicine: Research into new drug candidates and therapeutic agents.
Industry: Synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The primary mechanism of action for (5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of both a bromine atom and a pyrrolidine ring, which can influence its reactivity and the types of products formed in coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C9H12BBrN2O2 |
|---|---|
Molecular Weight |
270.92 g/mol |
IUPAC Name |
(5-bromo-6-pyrrolidin-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H12BBrN2O2/c11-8-5-7(10(14)15)6-12-9(8)13-3-1-2-4-13/h5-6,14-15H,1-4H2 |
InChI Key |
XUDLHCSUTYIWNX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCCC2)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronicacid](/img/structure/B15248949.png)
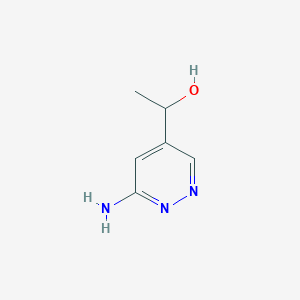
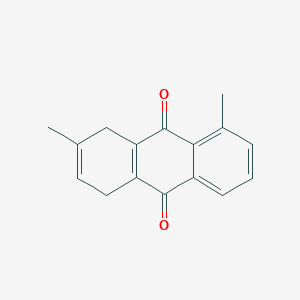
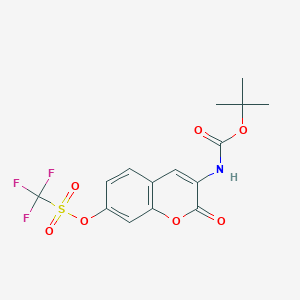
![1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B15248973.png)
![3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15248982.png)
![tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15248994.png)
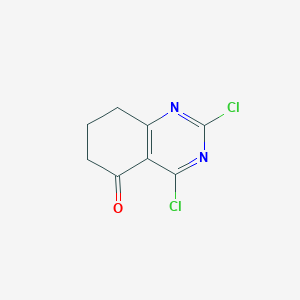
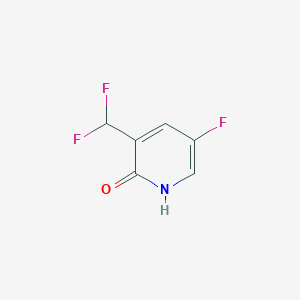
![7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B15249020.png)
![1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-](/img/structure/B15249021.png)
